Propargyl propionate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

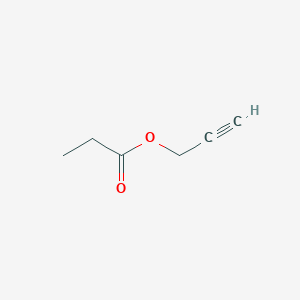

Structure

3D Structure

Properties

IUPAC Name |

prop-2-ynyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRYSGVIVVUJHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883777 | |

| Record name | 2-Propyn-1-ol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Propargyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1932-92-9 | |

| Record name | 2-Propyn-1-ol, 1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1932-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-ol, 1-propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001932929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyn-1-ol, 1-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propyn-1-ol, 1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-propynyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Propargyl Propionate (CAS 1932-92-9)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl propionate (prop-2-ynyl propanoate), CAS Number 1932-92-9, is a bifunctional organic molecule featuring a terminal alkyne and an ester moiety. This unique structural combination makes it a valuable and versatile building block in modern organic synthesis. The propargyl group provides a reactive handle for a variety of transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—a cornerstone of "click chemistry"—while the propionate ester offers a site for further functionalization or can influence the molecule's physicochemical properties. This technical guide provides a comprehensive overview of the synthesis, purification, characterization, reactivity, and safe handling of this compound, with a particular focus on its applications as a synthetic intermediate in the development of complex molecules and pharmacologically active agents.

Chemical Identity and Physicochemical Properties

This compound is a colorless to yellow liquid with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[1][] Its structure combines the high-energy terminal alkyne functionality with a short-chain carboxylate ester. This combination dictates its reactivity, solubility, and thermal properties.

| Property | Value | Source(s) |

| CAS Number | 1932-92-9 | [3] |

| Molecular Formula | C₆H₈O₂ | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| IUPAC Name | prop-2-ynyl propanoate | [] |

| Synonyms | This compound, 2-Propynyl propionate | [][4] |

| Appearance | Colorless or yellow liquid | [4] |

| Boiling Point | 143-144 °C (lit.) | N/A |

| Density | 0.973 g/mL at 25 °C (lit.) | [] |

Synthesis and Purification

The most common and direct route to this compound is through the esterification of propargyl alcohol with a propionylating agent, such as propionic acid or its more reactive derivatives.

Synthesis Methodology: Fischer Esterification

The synthesis of this compound can be achieved via a Fischer esterification reaction between propargyl alcohol and propionic acid, typically catalyzed by a strong acid like sulfuric acid. To drive the equilibrium towards the product, it is common to use an excess of one reactant or to remove the water formed during the reaction.

A more efficient laboratory-scale synthesis involves the reaction of propargyl alcohol with a more reactive acylating agent, such as propionic anhydride, often in the presence of a base or a nucleophilic catalyst.

Step-by-Step Experimental Protocol: Synthesis via Acylation

This protocol is a representative procedure based on standard esterification methods. Yields and specific conditions may vary and should be optimized.

Materials:

-

Propargyl alcohol

-

Propionic anhydride

-

Pyridine or 4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add propargyl alcohol (1.0 eq) and anhydrous dichloromethane.

-

Add a catalytic amount of DMAP (e.g., 0.1 eq) or pyridine as a base and solvent.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add propionic anhydride (1.1-1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the propionic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude this compound obtained after workup can be purified by vacuum distillation to yield the final product with high purity.[5] Given its boiling point of 143-144 °C at atmospheric pressure, distillation under reduced pressure is recommended to prevent potential polymerization or decomposition at high temperatures.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified spectrum for this compound is not readily accessible, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the analysis of its constituent parts and similar structures.

Predicted ¹H NMR (CDCl₃):

-

~ 4.7 ppm (d, 2H): Methylene protons (-O-CH₂ -C≡CH). The coupling to the acetylenic proton results in a doublet.

-

~ 2.5 ppm (t, 1H): Acetylenic proton (-C≡CH ). The coupling to the methylene protons results in a triplet.

-

~ 2.4 ppm (q, 2H): Methylene protons of the propionyl group (-CO-CH₂ -CH₃). The coupling to the methyl protons results in a quartet.

-

~ 1.2 ppm (t, 3H): Methyl protons of the propionyl group (-CH₂-CH₃ ). The coupling to the methylene protons results in a triplet.

Predicted ¹³C NMR (CDCl₃):

-

~ 173 ppm: Carbonyl carbon (C =O).

-

~ 77 ppm: Quaternary alkyne carbon (-O-CH₂-C ≡CH).

-

~ 75 ppm: Terminal alkyne carbon (-C≡C H).

-

~ 52 ppm: Methylene carbon adjacent to oxygen (-O-C H₂-).

-

~ 27 ppm: Methylene carbon of the propionyl group (-CO-C H₂-CH₃).

-

~ 9 ppm: Methyl carbon of the propionyl group (-CH₂-C H₃).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3300 cm⁻¹ | ≡C-H stretch | Terminal Alkyne |

| ~ 2100 cm⁻¹ | C≡C stretch | Alkyne |

| ~ 1740 cm⁻¹ | C=O stretch | Ester |

| ~ 1180 cm⁻¹ | C-O stretch | Ester |

Data derived from the NIST Chemistry WebBook.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show the molecular ion peak (M⁺) at m/z = 112, corresponding to its molecular weight.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the ester.

The Propargyl Group: A Gateway to "Click Chemistry"

The terminal alkyne is a key participant in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[6] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for bioconjugation and the assembly of complex molecules.[7]

Caption: The CuAAC reaction of this compound with an organic azide.

Exemplary Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol describes the synthesis of 4-(4-((propanoyloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid from this compound and p-azidobenzoic acid, as reported in the literature.[8]

Materials:

-

This compound

-

p-Azidobenzoic acid

-

Copper(I) iodide (CuI)

-

Toluene

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), p-azidobenzoic acid (1.0 eq), and a catalytic amount of copper(I) iodide.

-

Add toluene as the solvent.

-

Heat the mixture to 110 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product can be isolated and purified by standard methods, yielding the 1,4-disubstituted triazole.

This reaction demonstrates how this compound can be used to link the propionate moiety to an aromatic system via a stable triazole linker, a common strategy in medicinal chemistry to connect different pharmacophores.[9]

The Ester Group: A Site for Modification

The propionate ester group can be hydrolyzed under basic or acidic conditions to reveal the propargyl alcohol. This allows for the use of this compound as a protected form of propargyl alcohol. Alternatively, the ester can be maintained as part of the final molecular structure, where it can influence properties such as lipophilicity and metabolic stability.

Applications in Medicinal Chemistry

The propargyl group is a privileged structural motif in medicinal chemistry.[7][10] Its incorporation into drug candidates can serve several purposes:

-

Covalent Inhibition: The terminal alkyne can act as a warhead for covalent inhibitors of enzymes.

-

Metabolic Stability: The propargyl group can block sites of metabolism.

-

Synthetic Handle: As demonstrated, it provides a reliable point of connection for building larger molecules through click chemistry.

While specific drugs containing the intact this compound structure are not common, the use of propargyl esters as building blocks is a valuable strategy for introducing the propargyl group into a molecule during a synthetic campaign.

Safety, Handling, and Storage

This compound is classified as a flammable liquid and is known to cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] The toxicological properties have not been fully investigated.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is noted to be light-sensitive, so protection from light is required.[3]

-

Incompatible Materials: Strong oxidizing agents.[3]

Conclusion

This compound is a highly functional and synthetically useful building block for chemical research and drug development. Its terminal alkyne provides a reliable handle for copper-catalyzed click chemistry, enabling the straightforward construction of complex molecular architectures containing a stable triazole linkage. The ester functionality offers additional opportunities for molecular design and modification. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Haz-Map. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

- Kirgizov, F. B., et al. (2022). Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. European Journal of Chemistry, 13(2), 164-168.

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved January 14, 2026, from [Link]

- Imperio, D., et al. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside.

-

Zhu, W., et al. (2015). Reduction-Triggered Release of Paclitaxel From In Situ Formed Biodegradable Core-Crosslinked Micelles. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 14, 2026, from [Link]

-

Legin, A. A., et al. (2021). 1H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)... ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved January 14, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058). Retrieved January 14, 2026, from [Link]

-

Yaglioglu, H. G. (2019). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... ResearchGate. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate. Retrieved January 14, 2026, from [Link]

-

Bakhtiyarovich, F. K. (2024, January 18). Synthesis of 1,2,3-Triazole Derivatives Based on Propargyl Ester of a Saturated Single-Basic Carbonic Acid and ParaAzidobenzoic Acid. Zien Journals Publishing. [Link]

-

Royal Society of Chemistry. (n.d.). Carboxymethyl-β-cyclodextrin polymer catalyzed Huisgen-click reaction in water. Retrieved January 14, 2026, from [Link]

-

Gorgani, M. N., et al. (2021). Synthesis of 1,4-disubstituted 1,2,3-triazoles by reaction of propargyl... ResearchGate. [Link]

-

Fershtat, L. L., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. [Link]

-

Aderibigbe, F. I., et al. (2015). Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. IOSR Journal of Applied Chemistry. [Link]

-

Yang, E. (2017, April 2). Why is propargyl bromide and benzyl azide click reaction not a feasible reaction? ResearchGate. [Link]

-

Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

- Google Patents. (n.d.). US2527358A - Process of purifying propargyl alcohol.

-

Illinois State Academy of Science. (2022, November 3). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Propargyl acetate. Retrieved January 14, 2026, from [Link]

-

Abonia, R., et al. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [Link]

-

PubChem. (n.d.). Prop-2-ynyl 2-phenoxypropanoate. Retrieved January 14, 2026, from [Link]

-

SpectraBase. (n.d.). 3-(Prop-2-enyl)-1,3-diaminopropane - Optional[13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

Stenutz. (n.d.). prop-2-ynyl propanoate. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Prop-2-ynyl butanoate. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). Prop-1-ynyl prop-2-ynoate. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 14, 2026, from [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved January 14, 2026, from [Link]

-

Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved January 14, 2026, from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000179 - Propionic Acid. Retrieved January 14, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. interchim.fr [interchim.fr]

- 8. eurjchem.com [eurjchem.com]

- 9. Synthesis of 1,2,3-Triazole Derivatives Based on Propargyl Ester of a Saturated Single-Basic Carbonic Acid and ParaAzidobenzoic Acid | Texas Journal of Multidisciplinary Studies [zienjournals.com]

- 10. taylorfrancis.com [taylorfrancis.com]

An In-Depth Technical Guide to Propargyl Propionate (C₆H₈O₂): Synthesis, Reactivity, and Applications

Abstract

Propargyl propionate (C₆H₈O₂) is a versatile bifunctional molecule that merges the reactivity of a terminal alkyne with the characteristics of an ester. This combination renders it a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry, bioconjugation, and materials science. The terminal alkyne serves as a highly functional handle for a variety of powerful coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis protocols, core reactivity, and key applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this propargyl ester in their work.

Introduction: The Strategic Value of the Propargyl Moiety

The propargyl group, a prop-2-yn-1-yl functional group, is a cornerstone of synthetic chemistry due to its exceptional versatility.[1][2] Its integration into molecular scaffolds provides a gateway for subsequent, high-yield transformations.[1][2] this compound exemplifies this principle, offering a stable, easily handled source of this functionality. The molecule's ester component modulates its physical properties, such as boiling point and solubility, while the terminal alkyne remains poised for a suite of selective chemical reactions. This dual nature allows for its strategic incorporation into complex molecules, serving as a linchpin for linking molecular fragments, attaching probes or tags, or constructing novel polymeric materials. Understanding its synthesis, reactivity, and handling is therefore critical for its effective application.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. This compound's identity is confirmed through a combination of its physical constants and spectroscopic data.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. This data is essential for planning reactions, purification, and safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | [3][4] |

| Molecular Weight | 112.13 g/mol | [3][4] |

| IUPAC Name | Prop-2-yn-1-yl propanoate | [] |

| CAS Number | 1932-92-9 | [3] |

| Appearance | Colorless to yellow liquid | [6] |

| Density | 0.973 g/cm³ at 25 °C | [][7] |

| Boiling Point | 143-144 °C | [4] |

| SMILES | CCC(=O)OCC#C | [] |

| InChI Key | BGRYSGVIVVUJHH-UHFFFAOYSA-N | [3][] |

Spectroscopic Data for Structural Elucidation

The following table outlines the expected spectroscopic signatures for this compound. This data is critical for reaction monitoring and final product confirmation.

| Spectroscopy | Key Peaks and Assignments |

| ¹H NMR | δ (ppm): ~4.7 (d, 2H, -O-CH₂-C≡), ~2.5 (t, 1H, -C≡C-H), ~2.3 (q, 2H, -CO-CH₂-CH₃), ~1.1 (t, 3H, -CH₂-CH₃) |

| ¹³C NMR | δ (ppm): ~173 (-C=O), ~77 (-C≡CH), ~75 (-C≡CH), ~52 (-O-CH₂-), ~27 (-CO-CH₂-), ~9 (-CH₃) |

| IR | ν (cm⁻¹): ~3300 (Terminal Alkyne, ≡C-H stretch), ~2100 (Alkyne, C≡C stretch), ~1740 (Ester, C=O stretch), ~1170 (Ester, C-O stretch) |

| Mass Spec (EI) | m/z: 112 (M⁺), fragments corresponding to loss of ethyl, propionyl, and propargyl groups. |

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used. Data is predicted based on standard chemical shift tables and data from similar compounds.[8][9]

Synthesis and Purification

The most direct and common method for preparing this compound is through the esterification of propargyl alcohol with a propionylating agent.

Synthesis Pathway: Fischer Esterification

The reaction involves the acid-catalyzed condensation of propargyl alcohol with propanoic acid. A more efficient laboratory-scale synthesis employs propionyl chloride or propanoic anhydride with a base catalyst, which proceeds via a nucleophilic acyl substitution mechanism.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and performed with appropriate safety precautions in a laboratory setting.

Materials:

-

Propargyl alcohol (1.0 eq)

-

Propionyl chloride (1.1 eq)

-

Anhydrous Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M solution)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add propargyl alcohol and anhydrous DCM.

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add anhydrous pyridine to the solution.

-

Acylation: Add propionyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Causality: This slow addition controls the exothermic reaction and prevents side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl to neutralize the excess pyridine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Self-Validation: The bicarbonate wash removes any remaining acidic impurities, confirmed by cessation of effervescence.

-

Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

-

Characterization: Confirm the product's identity and purity using NMR and IR spectroscopy, comparing the results to the data in Section 2.2.

Core Reactivity and Synthetic Utility

The synthetic power of this compound stems almost entirely from the reactivity of its terminal alkyne. This functional group is a gateway to a multitude of transformations.

Caption: Key reactions and applications of this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is arguably the most significant reaction involving propargyl groups. CuAAC is a cornerstone of "click chemistry," allowing for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide.

-

Mechanism Insight: The reaction is highly reliable, proceeds under mild conditions (often aqueous), and is orthogonal to most other functional groups found in biological systems.

-

Application in Drug Development: This reaction is extensively used to link drug molecules to delivery vectors, conjugate imaging agents to antibodies, or rapidly synthesize libraries of compounds for screening.[10]

Sonogashira Coupling

The Sonogashira coupling is a palladium/copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

-

Expertise Insight: This reaction is a powerful tool for creating carbon-carbon bonds, enabling the direct connection of the propargyl unit to aromatic or olefinic systems. This is fundamental in the synthesis of complex organic molecules and conjugated materials.

Deprotonation and Nucleophilic Attack

The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., n-butyllithium) to form a lithium acetylide. This resulting nucleophile can then attack a wide range of electrophiles, such as aldehydes, ketones, or alkyl halides, to form new C-C bonds and extend the carbon chain.[11]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. While specific toxicity data is limited, the compound is classified as a skin and eye irritant.[6][7] The related compound, propargyl alcohol, is known to be toxic and flammable, warranting caution.[12][13][14]

Hazard Identification

-

Physical Hazards: Flammable liquid and vapor.[15] Vapors may form explosive mixtures with air.[15]

-

Health Hazards: Causes skin and eye irritation.[7] May be harmful if swallowed or inhaled.[6][7]

Recommended Handling Protocol

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.[15] Ensure eyewash stations and safety showers are readily accessible.[7]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[13]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7][15] Use non-sparking tools.[7]

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

-

Light Sensitivity: The compound is listed as light-sensitive; store in an amber or opaque container to prevent degradation.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Conclusion

This compound (C₆H₈O₂) is more than a simple ester; it is a strategic synthetic intermediate whose value is defined by the reactivity of its terminal alkyne. Its straightforward synthesis and stability make it an accessible tool for chemists. The ability to undergo high-fidelity reactions like CuAAC and Sonogashira coupling solidifies its role as a critical building block in drug discovery, bioconjugation, and advanced materials synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full synthetic potential.

References

- Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes.

- SAFETY DATA SHEET - Propargyl propion

- 2-Propyn-1-ol, propion

- PROPARGYL PROPION

- Propargyl propion

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermedi

- Safety Data Sheet: Propyl propion

- ¹H NMR spectrum of propargyl 3,3'-dithiopropionate.

- ¹H NMR spectra of propargyl alcohol (a), ethyl 2-azidopropionate (b)...

- SAFETY DATA SHEET - Propargyl alcohol. Sigma-Aldrich.

- PROPARGYL ALCOHOL MATERIAL SAFETY D

- Propargyl alcohol. Wikipedia.

- Spectroscopy Data for Undergradu

- CAS 1932-92-9 Propargyl propion

- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.

- Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing).

Sources

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Propyn-1-ol, propionate [webbook.nist.gov]

- 4. 1932-92-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 15. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physical Properties of 2-Propynyl Propionate

This guide provides a comprehensive overview of the key physical and chemical properties of 2-propynyl propionate, a valuable bifunctional molecule incorporating both an ester and an alkyne group. This unique structure makes it a significant building block in organic synthesis, particularly in the realm of click chemistry, polymer science, and the development of novel pharmaceutical intermediates. Understanding its physical properties is paramount for its effective handling, application, and the design of new synthetic routes.

Chemical Identity and Molecular Structure

2-Propynyl propionate, also known as propargyl propionate, is the ester of propionic acid and propargyl alcohol. Its chemical structure is characterized by a terminal alkyne group, which is a key reactive site for a variety of chemical transformations.

-

IUPAC Name: Prop-2-yn-1-yl propanoate

-

Synonyms: this compound, 2-Propynyl propionate, Propanoic acid 2-propynyl ester[1]

-

CAS Registry Number: 1932-92-9[1]

The presence of the ester functionality and the terminal alkyne within the same molecule allows for orthogonal chemical modifications, a highly desirable feature in complex molecule synthesis.

Core Physicochemical Properties

The physical state and bulk properties of 2-propynyl propionate are crucial for its storage, handling, and use in various applications. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][2] |

| Density | 0.973 g/mL at 25 °C | [2][3] |

| Boiling Point | 139-144 °C | [2][3] |

| Melting Point | Not experimentally determined | |

| Refractive Index (n²⁰/D) | 1.422-1.423 | [2][3] |

| Flash Point | 110 °F (43.3 °C) | [3] |

Expert Insights:

Solubility Profile

The solubility of a compound is a critical parameter for its use as a reagent or solvent. Based on its chemical structure, 2-propynyl propionate is a moderately polar molecule.

-

Water Solubility: While specific quantitative data is not available, esters of this size are generally sparingly soluble in water.

-

Organic Solvent Solubility: It is expected to be miscible with a wide range of common organic solvents, including alcohols, ethers, ketones, and halogenated hydrocarbons. This is a direct consequence of the "like dissolves like" principle, where its ester and hydrocarbon portions interact favorably with these solvents.

Experimental Workflow: Determining Solubility

A straightforward, qualitative method to determine the solubility of 2-propynyl propionate in various solvents is as follows:

Caption: A simple workflow for the qualitative determination of solubility.

Spectral Properties

Spectroscopic data is essential for the identification and characterization of 2-propynyl propionate.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2-propynyl propionate will exhibit characteristic absorption bands. Key expected peaks include:

-

C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C stretch: A weak band around 2100 cm⁻¹ for the carbon-carbon triple bond.

-

C=O stretch: A strong, sharp band around 1740 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: A band in the 1300-1000 cm⁻¹ region for the ester C-O bonds. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of 2-propynyl propionate.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 112, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the ester structure, likely showing losses of the propionyl group (CH₃CH₂CO) and the propargyl group (HC≡CCH₂). The NIST Chemistry WebBook also contains the mass spectrum for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a triplet for the methyl protons of the propionate group, a quartet for the methylene protons of the propionate group, a doublet for the methylene protons adjacent to the alkyne, and a triplet for the terminal alkyne proton.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for each of the carbon atoms in the molecule, including a signal for the carbonyl carbon and two signals for the sp-hybridized carbons of the alkyne.

-

Safety and Handling

As a flammable liquid, 2-propynyl propionate requires careful handling to avoid ignition sources.

-

Hazard Codes: Xi (Irritant)[3]

-

Risk Statements: R10 (Flammable), R36/37/38 (Irritating to eyes, respiratory system and skin)[3]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[3]

Protocol for Safe Handling:

Sources

Propargyl Propionate in Organic Solvents: A Technical Guide to Solubility and Application

Abstract

Propargyl propionate (prop-2-ynyl propanoate), a key bifunctional molecule featuring both an ester and a terminal alkyne, is of increasing importance in organic synthesis, materials science, and drug development.[1][2] Its utility in applications such as "click chemistry," specialty polymer synthesis, and as a building block for complex molecules is directly influenced by its solubility in various organic solvents.[3][4] A comprehensive understanding of its solubility profile is therefore critical for optimizing reaction conditions, purification processes, and formulation development. This in-depth technical guide provides a thorough examination of the principles governing the solubility of this compound, offers a qualitative solubility profile based on established chemical principles, and presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to effectively utilize this compound in their work.

Introduction to this compound: Structure and Significance

This compound (CAS No. 1932-92-9) is an organic ester with the molecular formula C₆H₈O₂ and a molecular weight of 112.13 g/mol .[][6] Its chemical structure is characterized by a propargyl group attached to a propionate moiety. The presence of the terminal alkyne functionality makes it a versatile substrate for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] The ester group, on the other hand, imparts a degree of polarity and can be susceptible to hydrolysis under certain conditions. This dual functionality allows for the introduction of the propargyl group into various molecular scaffolds, enabling further elaboration and the synthesis of complex target molecules.[1]

The physical properties of this compound, such as its liquid state at room temperature and a density of approximately 0.973 g/mL at 25°C, are important considerations for its handling and use in the laboratory.[] While it is often described as a colorless to yellow liquid, its solubility characteristics are less frequently reported in a quantitative manner.[7] This guide aims to bridge that knowledge gap by providing both theoretical and practical insights into the solubility of this compound in a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent is a function of the interplay between its polar and non-polar characteristics.

-

Polar Nature: The ester functional group (-COO-) in this compound introduces polarity due to the presence of the electronegative oxygen atoms, creating a dipole moment. This allows for dipole-dipole interactions with polar solvent molecules. Furthermore, the oxygen atoms can act as hydrogen bond acceptors, enabling interactions with protic solvents.[8]

-

Non-Polar Nature: The molecule also possesses non-polar hydrocarbon regions, namely the ethyl group of the propionate moiety and the propargyl backbone. These regions interact with non-polar solvents primarily through van der Waals forces (London dispersion forces).

The terminal alkyne group, while generally considered non-polar, has a slightly acidic proton and can participate in specific interactions.[9] The overall solubility of this compound in a particular solvent will depend on the balance of these interactions. A solvent that can effectively engage with both the polar ester group and the non-polar hydrocarbon parts of the molecule is likely to be a good solvent.

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent Name | Expected Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Moderate to High | The non-polar hydrocarbon backbone of this compound will have favorable van der Waals interactions with these solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Miscible | These solvents have significant dipole moments that can interact favorably with the polar ester group of this compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Miscible | These alcohols can act as hydrogen bond donors to the oxygen atoms of the ester group, leading to strong intermolecular interactions. |

| Halogenated | Dichloromethane (DCM), Chloroform | High to Miscible | These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to engage in dipole-dipole interactions. |

| Aqueous | Water | Low | While the ester group can form hydrogen bonds with water, the non-polar hydrocarbon portion of the molecule limits its solubility in highly polar water.[8] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol outlines a robust gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is designed to be self-validating by ensuring the attainment of equilibrium.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of this compound solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

To a clean, dry glass vial, add a known mass of the chosen organic solvent (e.g., 10.00 g).

-

Add an excess of this compound to the solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The agitation should be vigorous enough to keep the excess solid suspended.

-

After the equilibration period, stop the agitation and allow the undissolved this compound to settle, leaving a clear supernatant.

-

-

Sampling and Analysis:

-

Carefully withdraw a known mass of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved micro-droplets from being transferred.

-

Dispense the filtered aliquot into a pre-weighed evaporating dish. Record the total mass of the dish and the aliquot.

-

Carefully evaporate the solvent from the aliquot. This can be done in a fume hood at ambient temperature or in a vacuum oven at a slightly elevated temperature, ensuring that the temperature is well below the boiling point of this compound to prevent its loss.

-

Once the solvent has been completely removed, reweigh the evaporating dish containing the this compound residue.

-

-

Data Calculation:

-

Mass of dissolved this compound: Subtract the initial mass of the evaporating dish from the final mass of the dish with the residue.

-

Mass of solvent in the aliquot: Subtract the mass of the dissolved this compound from the total mass of the aliquot.

-

Solubility: Calculate the solubility using the following formula:

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent in aliquot) x 100

-

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, it is recommended to:

-

Perform the experiment in triplicate to assess reproducibility.

-

To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent once equilibrium is established.

-

Ensure accurate temperature control throughout the experiment, as solubility is temperature-dependent.

Safety Considerations

This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[7][11] It is also a flammable liquid.[12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[11]

Conclusion

This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility in organic solvents. This technical guide has provided a comprehensive overview of the theoretical principles governing its solubility, a qualitative solubility profile, and a detailed, robust experimental protocol for its quantitative determination. By understanding and applying the information presented herein, researchers, scientists, and drug development professionals can more effectively utilize this compound in a wide range of applications, from organic synthesis to materials science.

References

-

Shaw, J. E., & Maciejewski, D. (2010). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C7 to C9 Esters. Journal of Physical and Chemical Reference Data, 39(2), 023103. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. International journal of molecular sciences, 12(9), 6265–6276. [Link]

-

Scribd. Ester Solubility and Preparation Lab Report. [Link]

-

Haz-Map. This compound. [Link]

-

PubChem. Propyl propionate. [Link]

-

National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

ResearchGate. Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]

-

ResearchGate. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Carl ROTH. Safety Data Sheet: Propyl propionate. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PROPARGYL BENZENESULFONATE. [Link]

-

PubMed. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Scopus. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

Museum of Fine Arts Boston. Propyl propionate. [Link]

-

Chemistry LibreTexts. Properties of Esters. [Link]

-

Hudson, P. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]

-

Royal Society of Chemistry. Making esters from alcohols and acids | Class experiment. [Link]

-

NIST. 2-Propyn-1-ol, propionate. [Link]

-

Wikipedia. Propyl propanoate. [Link]

-

Wikipedia. Propargyl alcohol. [Link]

-

Scribd. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

University of Rochester. Solvents and Polarity. [Link]

Sources

- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 6. 2-Propyn-1-ol, propionate [webbook.nist.gov]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

Propargyl Propionate: A Technical Guide to Reactivity and Stability

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl propionate, a bifunctional molecule incorporating both a terminal alkyne and an ester moiety, represents a versatile building block in modern organic synthesis and materials science. Its unique electronic and steric properties govern a rich and diverse reactivity profile, enabling its participation in a wide array of chemical transformations. Concurrently, a thorough understanding of its stability under various conditions is paramount to ensure its effective utilization and safe handling. This technical guide provides a comprehensive exploration of the reactivity and stability of this compound, offering field-proven insights into its chemical behavior, practical methodologies for its application, and critical considerations for its storage and handling.

Introduction: The Duality of this compound

This compound (prop-2-ynyl propanoate) is a colorless to yellow liquid characterized by the presence of a terminal alkyne (the propargyl group) and a propionate ester.[1] This structural duality is the cornerstone of its chemical utility. The propargyl group, with its electron-rich triple bond, serves as a reactive handle for a multitude of addition and cycloaddition reactions.[2] The ester functionality, while generally more stable, provides a site for hydrolysis and other nucleophilic acyl substitution reactions, and its electronic influence can modulate the reactivity of the adjacent alkyne.

This guide will dissect the key facets of this compound's chemical personality, providing a granular understanding of its reactivity and a robust framework for assessing its stability.

The Reactive Landscape of this compound

The reactivity of this compound is dominated by the chemistry of its terminal alkyne, with the ester group playing a secondary yet influential role. The following sections detail the primary reaction classes in which this molecule participates.

The Cornerstone of Bioorthogonal Chemistry: Click Reactions

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This reaction provides a highly efficient and specific method for the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[3] This bioorthogonal ligation strategy is extensively employed in drug discovery, bioconjugation, and materials science for its reliability and mild reaction conditions.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate this compound with an azide-containing molecule.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., tert-butanol/water mixture)

Methodology:

-

In a reaction vessel, dissolve the azide-functionalized molecule and a stoichiometric equivalent of this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (typically 10-20 mol%).

-

In another vial, prepare a solution of CuSO₄·5H₂O (typically 1-5 mol%).

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Allow the reaction to proceed at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by extraction and purified by column chromatography to isolate the triazole product.

Causality: The in-situ reduction of Cu(II) to the catalytically active Cu(I) by sodium ascorbate is critical for initiating the catalytic cycle. The triazole formation is highly thermodynamically favorable, driving the reaction to completion under mild conditions.

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Building Complexity: Cycloaddition Reactions

Beyond click chemistry, the propargyl group readily participates in other cycloaddition reactions, offering pathways to construct diverse cyclic and heterocyclic scaffolds. Gold(I) catalysis, for instance, can facilitate [2+3] and [2+5] cycloadditions with various substrates.[4] These reactions often proceed through gold(I) carbenoid intermediates, formed by the migration of the propargyl acyloxy group.[4] The diastereoselectivity of these reactions can often be controlled by the steric demands of the reacting partners.[4] Furthermore, propargyl cations, stabilized by adjacent heteroatoms, can undergo [3+3] annulation reactions.[5]

Isomerization and Rearrangement Reactions

Under thermal conditions, propargyl esters can undergo fascinating isomerization reactions. For example, propargyl 3-acylpropiolates can rearrange to form 3-acylbutenolides, likely proceeding through strained cyclic allene intermediates.[6] These rearrangements highlight the latent reactivity of the propargyl system when subjected to energetic stimuli.

Navigating the Stability Landscape of this compound

The practical utility of this compound is intrinsically linked to its stability. Degradation can lead to loss of efficacy, formation of impurities, and potential safety hazards.

Key Factors Influencing Stability

Several environmental factors can impact the stability of this compound:

-

Light: this compound is noted to be light-sensitive.[7] Exposure to light can potentially initiate radical polymerization or other degradation pathways.

-

Temperature: While stable under normal conditions, elevated temperatures can promote decomposition or hazardous polymerization.[7][8] It is crucial to keep it away from heat, sparks, and open flames.[7]

-

pH: While ethers are generally stable, cleavage can occur under strongly basic conditions.[9] Studies on related propargyl-containing compounds have shown good stability in simulated gastric (acidic) and intestinal (neutral to slightly basic) fluids over 24 hours.[9][10] However, prolonged exposure to strong bases should be avoided.

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents.[7] Contact with these materials can lead to vigorous and potentially hazardous reactions.

Degradation Pathways

The primary degradation pathways for this compound likely involve:

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding propionic acid and propargyl alcohol.

-

Polymerization: The terminal alkyne can undergo polymerization, particularly in the presence of initiators such as light, heat, or certain metal catalysts. Hazardous polymerization is generally not expected to occur under normal conditions.[7]

-

Oxidation: The alkyne functionality can be susceptible to oxidation, leading to a variety of degradation products.

Studies on the anaerobic degradation of propionate have identified several metabolic pathways, including conversion to acetate and carbon dioxide, as well as reductive carboxylation to form butyrate.[11][12] While these are biological pathways, they provide insight into the potential chemical transformations the propionate moiety could undergo.

Table 1: Summary of Stability and Handling Parameters for this compound

| Parameter | Value/Recommendation | Source(s) |

| Physical State | Colorless or yellow liquid | [1] |

| Density | 0.973 g/cm³ at 20 °C | [7][] |

| Light Sensitivity | Light sensitive | [7] |

| Hazardous Polymerization | Does not occur under normal conditions | [7] |

| Incompatible Materials | Oxidizing agents | [7] |

| Storage Conditions | Protect from light. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and flame. | [7] |

Best Practices for Handling and Storage

Given its reactivity and potential hazards, adherence to strict safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7]

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.[14] If inhalation is a risk, wear an approved respirator.

Safe Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Avoid ingestion and inhalation.[7]

-

Keep away from open flames, hot surfaces, and sources of ignition.[7]

-

Use only non-sparking tools.[7]

-

Take precautionary measures against static discharges.[7]

-

Wash hands thoroughly after handling.[7]

Storage Recommendations

-

Store in a well-ventilated place.[7]

-

Keep the container tightly closed.[7]

-

Protect from light.[7]

-

Store locked up.[7]

-

Keep cool.[7]

Protocol: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under stressed conditions as per ICH guidelines.[15]

Methodology:

-

Place a sufficient quantity of this compound in sealed, amber vials to protect from light.

-

Store the vials in a stability chamber at accelerated conditions (e.g., 40°C ± 2°C and 75% ± 5% Relative Humidity).[15]

-

Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

-

Analyze each sample for:

-

Appearance: Visual inspection for color change or precipitate formation.

-

Purity: Using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.

-

Water Content: By Karl Fischer titration.

-

-

Compare the results to the initial time point (t=0) to determine the rate of degradation and identify any significant changes.

Causality: This protocol subjects the molecule to conditions that accelerate degradation, allowing for the prediction of its shelf-life under normal storage conditions in a shorter timeframe.

Caption: Workflow for an accelerated stability study.

Conclusion

This compound is a molecule of significant synthetic potential, largely due to the versatile reactivity of its terminal alkyne. Its role in click chemistry and various cycloaddition reactions makes it a valuable tool for researchers in diverse fields. However, realizing its full potential requires a comprehensive understanding of its stability profile and adherence to rigorous handling and storage protocols. By appreciating its sensitivity to light and incompatibility with oxidizing agents, and by implementing appropriate stability testing, scientists can confidently and safely incorporate this compound into their research and development endeavors.

References

-

Haz-Map. This compound. [Link]

-

Tungen, J. E., & Fiksdahl, A. (2011). Gold(I) catalysed cycloaddition reactions of propargyl substrates. NTNU. [Link]

-

Yoshimatsu, M., et al. (2018). Cycloadditions of propargyl cations stabilized by sulfur‐ and selenium‐functional groups with 2‐mercaptoimidazoles. ResearchGate. [Link]

-

Hoye, T. R., et al. (2017). Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes. PMC. [Link]

-

Lens, P. N. L., et al. (1996). Propionate degradation by mesophilic anaerobic sludge: Degradation pathways and effects of other volatile fatty acids. University of Galway Research Repository. [Link]

-

Sarkar, A., & Vankar, Y. D. (2020). Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis eBooks. [Link]

-

Bolstad, D. B., et al. (2012). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. PMC. [Link]

-

Koch, M., et al. (1983). Pathways of Propionate Degradation by Enriched Methanogenic Cultures. PMC. [Link]

-

Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS PROPARGYL BENZENESULFONATE. [Link]

-

Le, T. H. A., & Park, S. (2021). Re-introduction of endogenous pathways for propionyl-CoA, 1-propanol and propionate formation in Escherichia coli. bioRxiv. [Link]

-

Wikipedia. Propargyl group. [Link]

-

ResearchGate. Three pathways for propionate production and all the enzymes involved.... [Link]

-

ResearchGate. The degradation of propionyl‐CoA.... [Link]

-

PubChemLite. This compound (C6H8O2). [Link]

-

Ordóñez, M., & Cativiela, C. (2023). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [Link]

-

ResearchGate. (2017, April 2). Why is propargyl bromide and benzyl azide click reaction not a feasible reaction?. [Link]

-

NIST WebBook. 2-Propyn-1-ol, propionate. [Link]

-

PubChem. 2,5-Dioxopyrrolidin-1-yl 3-(prop-2-yn-1-yloxy)propanoate. [Link]

-

Algahtani, M. S., et al. (2021). Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines. PMC. [Link]

-

PubChem. Propyl propionate. [Link]

Sources

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. Propargyl group - Wikipedia [en.wikipedia.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research.universityofgalway.ie [research.universityofgalway.ie]

- 12. Pathways of Propionate Degradation by Enriched Methanogenic Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

understanding the propargyl functional group

An In-depth Technical Guide to the Propargyl Functional Group for Researchers, Scientists, and Drug Development Professionals

Abstract

The propargyl functional group, a seemingly simple moiety composed of a methylene bridge attached to a terminal alkyne (HC≡C-CH₂-), is a cornerstone of modern organic synthesis, medicinal chemistry, and chemical biology.[1] Its unique electronic properties and dual centers of reactivity—the terminal alkyne and the adjacent sp³-hybridized carbon—endow it with remarkable versatility.[1] This guide provides a comprehensive overview of the propargyl group, from its fundamental physicochemical properties and synthetic accessibility to its sophisticated applications as a linchpin in "click" chemistry, a pharmacophore in drug design, and a strategic tool in bioorthogonal labeling.[2][3] This document is intended to serve as a technical resource for professionals in the chemical and biomedical sciences, offering insights into the causality behind experimental choices and providing actionable protocols for leveraging the power of this indispensable functional group.

Core Concepts: Structure, Properties, and Reactivity of the Propargyl Group

Defining the Propargyl Moiety: Structure and Electronic Effects

The propargyl group consists of a prop-2-yn-1-yl structure.[1] The terminal alkyne is characterized by sp-hybridized carbons, resulting in a linear geometry and π-electron clouds that are available for a variety of chemical transformations. The adjacent methylene group is sp³-hybridized, creating a "propargylic" position that exhibits enhanced reactivity analogous to the allylic position in alkenes.[1] This heightened reactivity is due to the ability of the adjacent π-system to stabilize intermediates, such as radicals, cations, or anions.[1]

The hydrogen atom of the terminal alkyne is notably acidic (pKa ≈ 25) compared to alkanes (pKa ≈ 50), allowing for its deprotonation with a suitable base to form a nucleophilic acetylide.[4] This feature is fundamental to many of its synthetic applications.

Spectroscopic Identification

Unambiguous identification of the propargyl group is readily achieved through standard spectroscopic techniques. The following table summarizes the key diagnostic signals.

| Technique | Functional Group | Characteristic Signal | Notes |

| IR Spectroscopy | Terminal Alkyne (C≡C-H) | ≡C-H stretch: ~3300 cm⁻¹ (sharp, strong) | The presence of this sharp peak is highly indicative of a terminal alkyne. |

| C≡C stretch: ~2120 cm⁻¹ (weak) | |||

| ¹H NMR | Terminal Alkyne (≡C-H ) | ~2.0-3.0 ppm (triplet, J ≈ 2.5 Hz) | The small coupling constant is due to long-range coupling with the propargylic protons. |

| Propargylic (-CH₂ -) | ~2.5-4.5 ppm (doublet or more complex) | The chemical shift is highly dependent on the nature of the attached group (e.g., -O, -N). | |

| ¹³C NMR | Terminal Alkyne (C ≡C-H) | ~65-90 ppm | |

| Internal Alkyne (C≡C -H) | ~65-90 ppm | ||

| Propargylic (-C H₂-) | ~20-60 ppm | The specific shift depends on the substituent. |

Dualistic Reactivity: A Hub for Chemical Transformation

The synthetic utility of the propargyl group stems from its two distinct reactive sites:

-

The Terminal Alkyne: This site is the gateway to a vast array of transformations, including:

-

Deprotonation: Formation of a potent carbon nucleophile (acetylide).[4]

-

Cycloadditions: Most notably, the Huisgen 1,3-dipolar cycloaddition with azides, which forms the basis of "click chemistry".[5][6]

-

Hydrometalation and Coupling Reactions: Such as the Sonogashira coupling, which allows for the formation of C-C bonds.[7]

-

-

The Propargylic Position: The C-H bonds on the methylene group are activated, making this position susceptible to:

-

Nucleophilic Substitution: Propargyl halides (e.g., propargyl bromide) are excellent electrophiles for introducing the propargyl group onto nucleophiles.[8]

-

Rearrangement Reactions: Propargyl alcohols can undergo rearrangements like the Meyer-Schuster rearrangement to form α,β-unsaturated carbonyl compounds.[9]

-

Synthetic Methodologies for Introducing the Propargyl Moiety

The introduction of a propargyl group into a molecule is a well-established practice in organic synthesis, with numerous reliable methods available.[10]

Propargylation via Nucleophilic Substitution

One of the most straightforward methods involves the reaction of a nucleophile with a propargyl halide (e.g., propargyl bromide or chloride) or sulfonate. This Sₙ2 reaction is efficient for forming C-C, C-N, C-O, and C-S bonds.

-

Causality: The choice of base and solvent is critical. A non-nucleophilic base is often used to prevent competition with the primary nucleophile. Polar aprotic solvents like DMF or acetonitrile are typically employed to enhance the rate of the Sₙ2 reaction.

Synthesis of Propargyl Alcohols and Amines

Propargyl alcohols are valuable intermediates and can be synthesized by the nucleophilic addition of a metal acetylide to an aldehyde or ketone.[9][11] This reaction creates a new stereocenter, and asymmetric variants have been developed to control the stereochemistry.[11] Propargylamines, another critical building block, can be synthesized through various methods, including the highly efficient A³ coupling.[2][12]

Experimental Protocol: Synthesis of a Propargylamine via the A³ Multicomponent Reaction

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction that combines an aldehyde, a terminal alkyne, and a secondary amine to form a propargylamine, typically catalyzed by a copper or gold salt.

Objective: To synthesize N-(1,3-diphenylprop-2-yn-1-yl)(phenyl)methanamine.

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Phenylacetylene (1.2 mmol, 122 mg)

-

Benzylamine (1.0 mmol, 107 mg)

-

Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)

-

Toluene (5 mL)

-

Magnetic stirrer and heating plate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere, add benzaldehyde, phenylacetylene, benzylamine, and CuI.

-

Add toluene (5 mL) to the flask.

-

Heat the reaction mixture to 80 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure propargylamine.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals for the newly formed propargylamine.

The Propargyl Group in Bioconjugation and Bioorthogonal Chemistry

The terminal alkyne of the propargyl group is one-half of one of the most powerful reaction pairings in modern chemical biology: the azide-alkyne cycloaddition.[13]

"Click" Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient, specific, and biocompatible method for covalently linking two molecules, one bearing a terminal alkyne (like the propargyl group) and the other an azide.[5][6] The reaction proceeds rapidly under mild, often aqueous, conditions to form a stable 1,2,3-triazole linkage.[6]

A Versatile Pharmacophore

Beyond MAO inhibitors, the propargyl group is incorporated into a wide range of therapeutic agents for its ability to:

-

Modulate Potency and Selectivity: Its small size and linear geometry allow it to probe narrow binding pockets.

-

Improve Pharmacokinetic Properties: The group can enhance metabolic stability.

-

Serve as a Handle for Prodrugs or Bioconjugation: The terminal alkyne can be used to attach solubilizing groups or targeting ligands.

| Drug Name | Therapeutic Area | Role of Propargyl Group |

| Selegiline | Parkinson's Disease | Irreversible MAO-B inhibitor. [14] |

| Rasagiline | Parkinson's Disease | Irreversible MAO-B inhibitor. [14] |

| Pargyline | Antihypertensive (historical) | MAO inhibitor. [12] |

| Erlotinib | Oncology (NSCLC) | Binds to the ATP-binding site of EGFR. |

The Propargyl Group in Protecting Group Chemistry

In complex total synthesis, the selective protection and deprotection of functional groups is paramount. [15]The propargyl group can serve as a useful protecting group, particularly for alcohols and carboxylic acids. [16][17]

-

Propargyl Ethers and Esters: Alcohols can be converted to propargyl ethers, and carboxylic acids to propargyl esters. [16][18]These groups are stable to a wide range of reaction conditions, including those used for the removal of acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. [16][18]* Deprotection: The removal of propargyl protecting groups can be achieved under mild conditions, often involving treatment with tetrathiomolybdate or transition metal catalysts. [16][17]This unique deprotection condition makes the propargyl group "orthogonal" to many other protecting groups, allowing for selective removal in its presence. [15]

Conclusion and Future Perspectives

The propargyl functional group is a testament to the power of a simple chemical motif. Its dual reactivity, predictable spectroscopic signatures, and diverse synthetic accessibility have secured its place as an indispensable tool in the chemist's arsenal. [10]From its foundational role in building molecular complexity to its cutting-edge applications in probing biological systems and designing next-generation therapeutics, the propargyl group continues to drive innovation. Future research will undoubtedly uncover new reactions and applications for this versatile group, particularly in the fields of materials science, targeted drug delivery, and advanced in vivo imaging, further cementing its importance across the scientific disciplines.

References

-